N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide
Description
N-(2-Methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pentanamide is a synthetic small molecule characterized by a central phenyl ring substituted with a methyl group at position 2 and a [1,3]thiazolo[5,4-b]pyridine moiety at position 5. The pentanamide group is attached to the phenyl ring via the nitrogen atom (Figure 1). The compound’s thiazolopyridine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or allosteric modulation of enzymes .
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-4-7-16(22)20-15-11-13(9-8-12(15)2)17-21-14-6-5-10-19-18(14)23-17/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZZLUVHKAZAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ primarily in substituents on the phenyl ring, amide/sulfonamide groups, and heterocyclic appendages. Key comparisons include:
Physicochemical Properties
- Target Compound : Estimated molecular weight ~350–400 g/mol; logP ~3–4 (moderate lipophilicity).
- Sulfonamide Analog () : Higher solubility in aqueous buffers due to sulfonamide’s polarity but reduced cell permeability .
- Dioxoisoindolinyl-Pentanamide () : MW 493.53 with lower solubility (58.59% purity), highlighting trade-offs between complexity and bioavailability .
Biological Activity
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex structure composed of several key components:
- Thiazolo[5,4-b]pyridine Ring : This heterocyclic structure is known for its diverse biological activities.
- Phenyl Group : Contributes to the lipophilicity and potential interactions with various biological targets.
- Pentanamide Moiety : Enhances solubility and may influence pharmacokinetic properties.
This compound primarily interacts with Phosphoinositide 3-Kinase (PI3K) , a critical enzyme in various signaling pathways. The compound inhibits PI3K’s enzymatic activity, thereby affecting the PI3K/AKT/mTOR signaling pathway, which is pivotal in cell growth and survival. This inhibition can lead to various cellular effects, including apoptosis in cancer cells and modulation of inflammatory responses .
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting the PI3K/AKT/mTOR pathway. The specific effects on tumor growth and metastasis are under investigation.
- Antimicrobial Properties : The thiazole component is associated with antibacterial activity. Compounds with similar structural motifs have been explored for their efficacy against various bacterial strains.
- Anti-inflammatory Effects : Inhibition of the PI3K pathway is also linked to reduced inflammation. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Case Studies
- In Vitro Studies : Laboratory experiments demonstrated that this compound significantly inhibited cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics.
- Animal Models : In vivo studies using murine models of cancer have reported reduced tumor sizes following administration of this compound. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
Research Findings
A summary of key findings from recent studies is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
